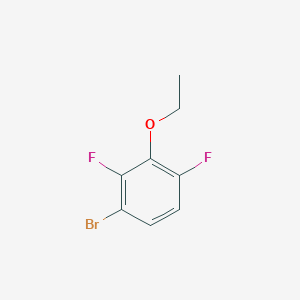

1-Bromo-3-ethoxy-2,4-difluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-3-ethoxy-2,4-difluorobenzene is a chemical compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H7BrF2O/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm^3 . Its boiling point is 222.7±35.0 °C at 760 mmHg . The compound’s refractive index is 1.497 .Wissenschaftliche Forschungsanwendungen

Electrochemical Fluorination

The electrochemical fluorination process has been investigated, revealing mechanisms involved in the formation of fluorinated compounds from halobenzenes. For instance, during the electrolysis of bromobenzene, a study showed the formation of 1,4-difluorobenzene through cathodic dehalogeno-defluorination of 3-bromo-3,6,6-trifluoro-1,4-cyclohexadiene, highlighting the complex interplay between dehalogenation, fluorination, and radical reactions in producing various halogenated and fluorinated compounds (Horio et al., 1996).

Organic Synthesis and Polymerization

Research in organic synthesis has explored the nucleophilic substitution of fluorine in halofluorobenzenes, leading to the formation of compounds with potential applications in materials science. For example, the reaction of 1-pentafluorophenyl-1-lithio-ethene with hexafluorobenzene results in oligomers and polymers, demonstrating the versatility of halofluorobenzenes in synthesizing complex organic structures with potential applications in polymer science (Brooke & Mawson, 1990).

Advanced Materials and Block Copolymers

The synthesis of functionalized alkoxyamine initiators for "living" radical polymerization is another area of application. Such initiators are used to produce well-controlled block copolymers, essential for developing advanced materials with specific mechanical, thermal, and optical properties (Miura et al., 1999).

Catalysis and Organometallic Chemistry

Studies have also focused on the regiospecificity of functionalization reactions, using organometallic compounds to control the outcome of reactions involving halofluorobenzenes. These studies provide insights into the development of novel catalytic processes that can selectively introduce functional groups into specific positions on aromatic compounds, enhancing the synthesis of targeted organic molecules (Heiss & Schlosser, 2003).

Electrochemistry and Radical Cyclisation

Electrochemical methods have also been employed to achieve selective radical cyclization of propargyl bromoethers, leading to tetrahydrofuran derivatives. This approach demonstrates the potential of electrochemical techniques in synthesizing cyclic organic compounds, which are valuable intermediates in pharmaceutical and materials chemistry (Esteves et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-3-ethoxy-2,4-difluorobenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds and plays a crucial role in determining their chemical properties .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of various substituted aromatic compounds .

Result of Action

The molecular effect of this compound’s action is the formation of a substituted benzene ring This can lead to the creation of a variety of new compounds with different properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, it should be handled with care to avoid exposure to heat, sparks, open flames, or hot surfaces .

Eigenschaften

IUPAC Name |

1-bromo-3-ethoxy-2,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCHMPNTVDTBIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2953904.png)

![4-[(Methoxycarbonyl)amino]butanoic acid](/img/structure/B2953906.png)

![Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2953913.png)